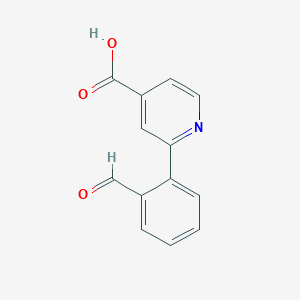
2-(2-Formylphenyl)isonicotinic acid
Vue d'ensemble
Description
2-(2-Formylphenyl)isonicotinic acid, also known as Finafloxacin, is a novel fluoroquinolone antibiotic that has gained significant attention in the field of medicinal chemistry. This compound is a derivative of isonicotinic acid, which is widely used in the synthesis of various drugs. Finafloxacin has a unique mechanism of action and exhibits potent activity against a broad spectrum of bacteria, including those that are resistant to other antibiotics.
Applications De Recherche Scientifique
Electrochemical Studies
One study explored the electrochemical reduction of isonicotinic acid in aqueous media, demonstrating a complex mechanism involving multiple electron and proton transfers, leading to the formation of 4-formylpyridine. This research provides insights into the reactivity of isonicotinic acid derivatives under electrochemical conditions, which could be relevant for developing novel electrochemical sensors or synthesis methods (Mathieu, Meunier-Prest, & Laviron, 1997).
Biological Applications
Research on Mycobacterium tuberculosis has shown that isonicotinic acid (from which 2-(2-Formylphenyl)isonicotinic acid is derived) targets the inhA gene, suggesting a potential role in developing antituberculosis drugs. This indicates the value of isonicotinic acid derivatives in medical research, particularly in understanding and combating tuberculosis (Banerjee et al., 1994).
Material Science and Catalysis
A study on the synthesis of pyranopyrazoles highlights the use of isonicotinic acid as a catalyst, showcasing its potential in facilitating organic reactions. This suggests applications in green chemistry and the synthesis of complex organic molecules (Zolfigol et al., 2013).
Surface Science
The adsorption of bi-isonicotinic acid on rutile TiO2(110) surfaces has been investigated, revealing insights into the dye-surface interactions crucial for photoelectrochemical applications. This research could inform the design of more efficient solar cells and photoelectrochemical devices (Patthey et al., 1999).
Mécanisme D'action
Mode of Action
- Initially, 2-(2-Formylphenyl)isonicotinic acid is inactive and must be activated by bacterial catalase. This activation process involves reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine, followed by reaction with oxygen to form an oxyferrous enzyme complex . Once activated, the compound inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Mycolic acids play a crucial role in maintaining cell integrity and impermeability. This compound perturbs NAD (nicotinamide adenine dinucleotide) metabolism, affecting energy production and redox reactions within the bacterial cell .
Pharmacokinetics
- Information on absorption is not available for this specific compound . The volume of distribution remains unspecified. Further details regarding metabolism and elimination are lacking.
Analyse Biochimique
Biochemical Properties
2-(2-Formylphenyl)isonicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 monooxygenases, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and detoxification pathways . Additionally, this compound can alter cellular metabolism by influencing the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, the compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, prolonged exposure to this compound can lead to changes in cell viability and function, which are often dependent on the compound’s stability and degradation products .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 monooxygenases and other cofactors that facilitate its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function . Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
2-(2-formylphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-8-10-3-1-2-4-11(10)12-7-9(13(16)17)5-6-14-12/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDFLVRPNVLYQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679503 | |
| Record name | 2-(2-Formylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
566198-44-5 | |
| Record name | 2-(2-Formylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




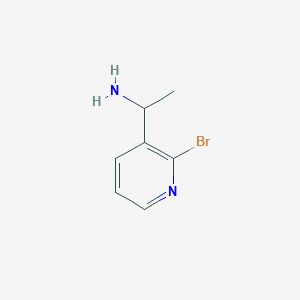



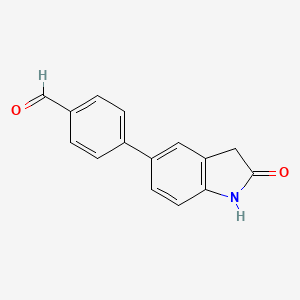
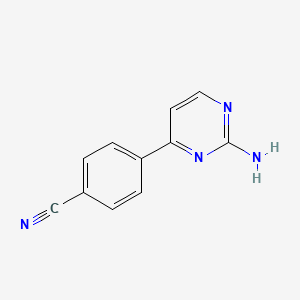
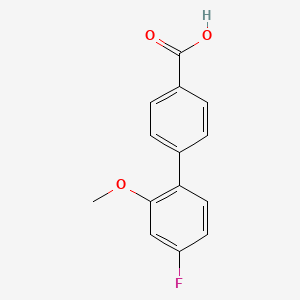

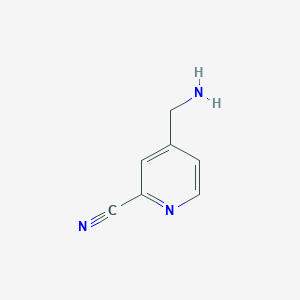

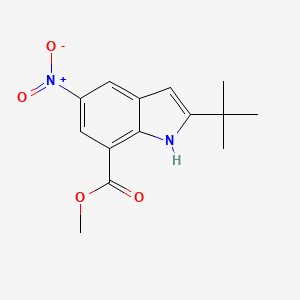
![1'-Benzyl-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]](/img/structure/B1504728.png)
